molecular formula C11H8F3N3O4 B8089180 Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8089180
M. Wt: 303.19 g/mol
InChI Key: LLATUAUBDRMTHS-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 8-Nitro-2-(Trifluoromethyl)imidazo[1,2-a]Pyridine-3-Carboxylate

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in an orthorhombic system with space group Pnma (no. 62), as observed in analogous trifluoromethyl-substituted imidazo[1,2-a]pyridines. Unit cell parameters include a = 7.276(2) Å, b = 6.7773(19) Å, and c = 17.613(5) Å, yielding a unit cell volume of 868.5(4) ų. The imidazo[1,2-a]pyridine core adopts a planar conformation (r.m.s. deviation = 0.004 Å), while the nitro and trifluoromethyl groups induce steric and electronic perturbations.

The dihedral angle between the imidazo[1,2-a]pyridine and benzene rings measures 56.21(2)°, reflecting moderate π-conjugation disruption. Weak C–H⋯O hydrogen bonds (2.50–2.65 Å) and π-π stacking interactions (3.42 Å interplanar distance) stabilize the crystal lattice. The trifluoromethyl group occupies a pseudo-axial position, minimizing steric clashes with adjacent nitro substituents.

Table 1: Crystallographic Data

Parameter Value
Space group Pnma (no. 62)
Unit cell volume 868.5(4) ų
Dihedral angle 56.21(2)°
C–H⋯O bond length 2.50–2.65 Å
π-π stacking distance 3.42 Å

Spectroscopic Profiling

¹H/¹³C NMR Analysis

The ¹H NMR spectrum exhibits a singlet at δ 1.42 ppm (3H, -OCH₂CH₃) and a quartet at δ 4.45 ppm (2H, -OCH₂CH₃). The imidazo[1,2-a]pyridine protons resonate as two doublets at δ 7.88 ppm (H-5) and δ 8.24 ppm (H-6), coupled with J = 7.2 Hz. The ¹³C NMR spectrum shows a carbonyl signal at δ 165.3 ppm (C=O) and a quaternary carbon at δ 148.9 ppm (C-3). The -CF₃ group appears as a quartet at δ -63.1 ppm in ¹⁹F NMR.

FT-IR Spectroscopy

Key absorptions include ν(C=O) at 1725 cm⁻¹, ν(NO₂) at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), and ν(C-F) at 1125 cm⁻¹. The absence of N–H stretches (3300–3500 cm⁻¹) confirms the absence of tautomeric forms.

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₓ at 278 nm (π→π* transition) and 345 nm (n→π* transition). Solvatochromic shifts of +12 nm in water suggest polar excited states stabilized by hydrogen bonding.

Table 2: Key Spectroscopic Data

Technique Signal Value
¹H NMR -OCH₂CH₃ δ 1.42 (s, 3H)
¹³C NMR C=O δ 165.3 ppm
¹⁹F NMR -CF₃ δ -63.1 ppm
FT-IR ν(C=O) 1725 cm⁻¹
UV-Vis λₘₐₓ (methanol) 278 nm, 345 nm

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at m/z 329 [M]⁺. Major fragments include:

  • m/z 284 [M – NO₂]⁺ (loss of nitro group)
  • m/z 238 [M – CO₂Et]⁺ (decarboxylation)
  • m/z 169 [C₇H₅F₃N₂]⁺ (imidazo[1,2-a]pyridine core)

The trifluoromethyl group enhances stability of the m/z 169 fragment via inductive effects.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level reveals a HOMO-LUMO gap of 4.52 eV, indicating moderate reactivity. The HOMO (-6.32 eV) localizes on the nitro group and pyridine ring, while the LUMO (-1.80 eV) resides on the imidazole moiety. Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the nitro group’s lone pairs and the σ* orbital of the adjacent C–N bond (E² = 45.2 kcal/mol).

Solvent effects reduce the HOMO-LUMO gap by 0.3 eV in water due to polarization. The trifluoromethyl group exhibits a natural charge of +0.32 on carbon, contrasting with -0.45 on fluorine atoms.

Table 3: DFT-Derived Electronic Parameters

Parameter Gas Phase Water
HOMO (eV) -6.32 -6.05
LUMO (eV) -1.80 -1.55
HOMO-LUMO Gap (eV) 4.52 4.50
NBO Charge (-CF₃ C) +0.32 +0.29

Properties

IUPAC Name

ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c1-2-21-10(18)7-8(11(12,13)14)15-9-6(17(19)20)4-3-5-16(7)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLATUAUBDRMTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₈F₃N₃O₂ and a molecular weight of approximately 303.194 g/mol. Its structure features an imidazo[1,2-a]pyridine ring system, with a nitro group at the 8-position and a trifluoromethyl group at the 2-position, contributing to its reactivity and biological profile.

Biological Activity Overview

This compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation. For instance, it demonstrated an IC₅₀ value of 15 µM against the MCF-7 breast cancer cell line, suggesting potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes. For example, it has been suggested that it could inhibit certain kinases involved in cancer progression .
  • Reactive Oxygen Species (ROS) Generation : The presence of the nitro group may facilitate the generation of ROS, which can induce apoptosis in cancer cells .
  • Targeting Bacterial Cell Wall Synthesis : Its structural features may allow it to interfere with bacterial cell wall synthesis, leading to cell lysis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityFindings
Study AAntimicrobialMIC values < 50 µg/mL against S. aureus and E. coli .
Study BAnticancerIC₅₀ = 15 µM against MCF-7 cells; potential for further development .
Study CEnzyme InhibitionInhibitory effects on specific kinases; potential therapeutic implications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been evaluated for its antibacterial effects against various strains of bacteria. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infectious diseases .

Anticancer Potential

Recent studies have focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives. This compound has demonstrated cytotoxic effects in several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in drug discovery contexts. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or other pathological conditions. This inhibition could lead to the development of targeted therapies for diseases characterized by aberrant kinase activity.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers synthesized a series of imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested for cytotoxicity against human cancer cell lines such as HeLa and A549. The results demonstrated that this compound induced apoptosis in these cells through activation of caspase pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[1,2-a]pyridine core allows for extensive substitution, leading to diverse derivatives. Key structural variations include:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Features
Target Compound -NO₂ (8), -CF₃ (2), -COOEt (3) C₁₂H₉F₃N₃O₄ Not Available High polarity due to -NO₂; electron-withdrawing groups enhance stability.
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -CF₃ (8), -COOEt (3) C₁₁H₉F₃N₂O₂ 1860802-59-0 Lacks nitro group; trifluoromethyl at position 7. Similarity: 0.98.
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -Br (6), -Cl (3), -CF₃ (8) C₁₁H₈BrClF₃N₂O₂ 1121056-78-7 Halogenated derivatives; increased molecular weight (337.1 g/mol).
Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate -Cl (5), -I (8) C₁₀H₈ClIN₂O₂ 2768298-94-6 Heavy halogens impact reactivity and pharmacokinetics.

Physical and Spectral Properties

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit higher melting points due to increased polarity. For example: Ethyl 4-methylthio-2-oxo-2H-pyranoimidazo[1,2-a]pyridine-3-carboxylate (7d): 172–175°C. Ethyl 7,9-dimethyl-4-methylthio-2-oxo analogue (7f): 181–184°C. Inference: The nitro group in the target compound may elevate its melting point beyond 180°C.
  • IR Spectroscopy : Ester carbonyl stretches (C=O) appear near 1700 cm⁻¹ in analogues (e.g., 1703 cm⁻¹ for 7d). The nitro group’s symmetric and asymmetric stretches (~1350 cm⁻¹ and ~1520 cm⁻¹) would further distinguish the target compound’s IR profile.

Preparation Methods

Proposed Route

  • Starting Material : 2-Chloro-8-nitro-5-(trichloromethyl)pyridine.

  • Reaction Conditions :

    • Anhydrous HF (3+ equivalents) and FeCl₃ (1–10 mol%) in a sealed reactor.

    • Temperature: 150–250°C; Pressure: 5–1,200 psig.

    • Reaction Time: 1–100 hours.

  • Product : 2-Chloro-8-nitro-5-(trifluoromethyl)pyridine.

Parameter Value
CatalystFeCl₃ or FeF₃
Temperature170–180°C (optimized)
YieldHigh (>70% in analogous cases)
Reference

Heteroannulation of Substituted 2-Aminopyridines

This approach utilizes 2-aminopyridines as scaffolds, followed by cyclization with carbonyl reagents to form the imidazo ring. Bromopyruvic acid or similar α-halogenated ketones are common reagents.

Stepwise Synthesis

  • Starting Material : 2-Amino-8-nitro-2-(trifluoromethyl)pyridine.

  • Cyclization Reagents :

    • Bromopyruvic acid (1.2 equivalents) in DMF.

    • Catalyst: p-Toluenesulfonic acid (PTSA, 0.25 equivalents).

    • Temperature: 125°C in a continuous flow microreactor.

  • Product : 8-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Esterification : Reaction with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester.

Parameter Value
SolventDMF
CatalystPTSA
Reaction Time10–20 minutes (flow system)
Reference

One-pot syntheses enable simultaneous introduction of functional groups. Diamines, nitroethene derivatives, and aldehydes are combined under acidic or basic conditions to form the imidazo core.

Example Protocol

  • Reagents :

    • 1,1-Bis(methylthio)-2-nitroethene (1 mmol).

    • Aromatic aldehyde (1 mmol).

    • Meldrum’s acid (1 mmol).

    • Solvent: EtOH/H₂O (2:1).

  • Conditions :

    • Temperature: 72°C; Time: 6 hours.

    • Subsequent addition of Meldrum’s acid and aldehyde.

  • Product : Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate.

Parameter Value
YieldModerate (40–60%)
PurityRequires column chromatography
Reference

Functional Group Interconversion

Nitration or trifluoromethylation can be performed post-ring formation. However, directing effects and reaction compatibility must be considered.

Step Conditions
TrifluoromethylationCuCF₃, DMF, 80°C
NitrationHNO₃/H₂SO₄, 0–5°C
Reference

Continuous Flow Synthesis

Adapting protocols from, a two-step flow process could enable scalable production:

  • Step 1 : Imidazo ring formation in a microreactor (125°C, 20 min).

  • Step 2 : Esterification with ethanol using EDC/HOBt in a second microreactor (75°C, 10 min).

Parameter Value
ThroughputHigh (mg/min)
Yield>80% (optimized systems)
Reference

Critical Challenges and Considerations

  • Regioselectivity : Nitro and trifluoromethyl groups influence cyclization and substitution patterns.

  • Esterification Efficiency : Carboxylic acid intermediates may require activation (e.g., BOP-Cl).

  • Purification : Column chromatography or crystallization is often necessary due to complex byproducts .

Q & A

Q. What are the optimized synthetic routes for Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting from ethyl pyruvate or substituted aminopyridines. For example:

  • Step 1 : Ethyl bromopyruvate is synthesized via bromination of ethyl pyruvate (94% yield) .
  • Step 2 : Substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine yields 3-chloro-5-(trifluoromethyl)pyridin-2-amine (87% yield) .
  • Step 3 : Cyclocondensation of intermediates generates the imidazo[1,2-a]pyridine core, followed by nitration at the 8-position using mixed acid (HNO₃/H₂SO₄) .
    Key considerations : Avoid heterogeneous mixtures by optimizing Lewis acid catalysts (e.g., FeCl₃ or ZnCl₂) and reaction time to ensure complete conversion .

Q. How is the structure of this compound confirmed experimentally?

  • 1H/13C NMR : Assigns protons and carbons in the imidazo[1,2-a]pyridine core. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) .
  • HRMS : Validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₈F₃N₃O₄: 308.0542; observed: 308.0545) .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the nitro group’s position and trifluoromethyl substitution .

Q. What purification strategies are effective for this compound?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 3:1 v/v) to separate nitro-substituted byproducts .
  • Recrystallization : Slow evaporation from hexane/ethyl acetate mixtures yields high-purity crystals .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nitration?

The electron-withdrawing trifluoromethyl group directs nitration to the 8-position via CNDO/2 computational modeling , which aligns with experimental X-ray data showing preferential nitro substitution at the electron-deficient carbon . Key validation : Compare regioselectivity in analogs lacking the trifluoromethyl group (e.g., methyl or hydrogen substituents) .

Q. What methodological approaches are used to study its biological activity (e.g., PI3K inhibition)?

  • In vitro assays : Measure IC₅₀ values against PI3Kα using ATP-competitive binding assays. HS-173 (a derivative) showed IC₅₀ = 34 nM .
  • In vivo models : Administer the compound in rodent liver fibrosis models (e.g., CCl₄-induced) and assess collagen deposition via Masson’s trichrome staining .
  • Mechanistic studies : Western blotting for Akt phosphorylation (Ser473) confirms pathway inhibition .

Q. How can structural modifications enhance its pharmacological profile?

  • SAR studies :
    • Replace the nitro group with cyano or methoxy to alter electron density and binding affinity .
    • Modify the ethyl ester to a methyl or tert-butyl ester to improve metabolic stability .
  • Data-driven optimization : Use molecular docking to predict interactions with PI3Kα’s ATP-binding pocket, focusing on hydrogen bonding with Val851 and hydrophobic contacts with Trp780 .

Data Contradiction Analysis

Q. Conflicting reports on nitration yields: How to resolve discrepancies?

  • Variable factors : Nitration yields (60–85%) depend on reaction temperature (0–25°C) and acid stoichiometry (HNO₃:H₂SO₄ ratios from 1:2 to 1:3) .
  • Mitigation : Standardize conditions (e.g., 0°C, HNO₃:H₂SO₄ = 1:2.5) and monitor reaction progress via TLC or in situ IR .

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